2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Functionalized pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Amino-6-methylpyrimidin-2-yl)thio)acetamide
- N-(1-Methoxypropan-2-yl)acetamide
- 4-Amino-6-methylpyrimidine derivatives
Uniqueness
2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its structural features allow for versatile modifications, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C11H18N4O2S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C11H18N4O2S/c1-7-4-9(12)15-11(14-7)18-6-10(16)13-8(2)5-17-3/h4,8H,5-6H2,1-3H3,(H,13,16)(H2,12,14,15) |
InChI Key |
ZNZDTSUSXJBWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC(C)COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.